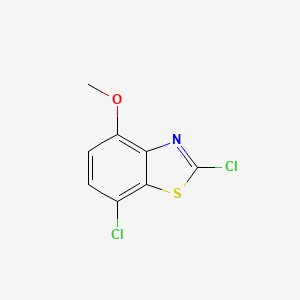

2,7-Dichloro-4-methoxy-benzothiazole

Vue d'ensemble

Description

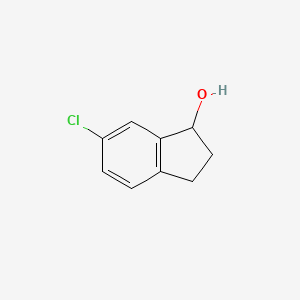

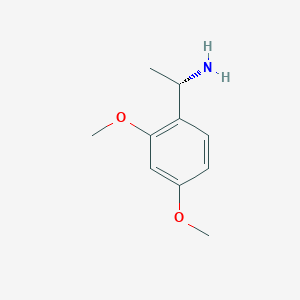

“2,7-Dichloro-4-methoxy-benzothiazole” is a chemical compound with the molecular formula C8H5Cl2NOS . It has a molecular weight of 234.11 . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The InChI code for “2,7-Dichloro-4-methoxy-benzothiazole” is 1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, have been shown to have antimicrobial activity and can also be used as luminescing biosensors . They have been used in the design of a wide variety of aromatic azoles .

Physical And Chemical Properties Analysis

“2,7-Dichloro-4-methoxy-benzothiazole” is a solid compound .

Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole derivatives, including 2,7-Dichloro-4-methoxy-benzothiazole, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Agents

Benzothiazole derivatives have shown significant antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups .

DNA Gyrase Inhibitors

Benzothiazole derivatives, including 2,7-Dichloro-4-methoxy-benzothiazole, have been evaluated for their antibacterial activity as DNA gyrase inhibitors . The SAR study emphasized that the substitution of 4-chloro, 4-methoxy, and 6-nitro groups on the benzothiazole moiety enhanced their antibacterial activity .

Tyrosine Kinase Inhibitors

Benzothiazole derivatives have also been studied for their inhibitory activity against tyrosine kinase . Docking studies revealed that these compounds formed complexes with the targeted enzyme, suggesting their potential as tyrosine kinase inhibitors .

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which 2,7-dichloro-4-methoxy-benzothiazole belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant biological effects.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes . The substitution of nitro and methoxy groups at the 4th position of the phenyl ring has been reported to improve the antibacterial action .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways by inhibiting key enzymes . The downstream effects of these inhibitions can lead to various biological effects, including antibacterial activity .

Result of Action

Benzothiazole derivatives have been reported to have antibacterial activity .

Orientations Futures

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that “2,7-Dichloro-4-methoxy-benzothiazole” and similar compounds could have potential applications in the development of new drugs and materials .

Propriétés

IUPAC Name |

2,7-dichloro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCUZHHYCQCYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)